molecular formula C38H50N10O12 B14259097 H-Tyr-His-Ser-Ser-Phe-Gln-Ala-OH CAS No. 364618-18-8

H-Tyr-His-Ser-Ser-Phe-Gln-Ala-OH

Cat. No.: B14259097
CAS No.: 364618-18-8
M. Wt: 838.9 g/mol
InChI Key: HWFPJMKVHIIDFX-TVOJZGAJSA-N
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Description

The compound H-Tyr-His-Ser-Ser-Phe-Gln-Ala-OH is a peptide consisting of the amino acids tyrosine, histidine, serine, serine, phenylalanine, glutamine, and alanine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-His-Ser-Ser-Phe-Gln-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Common reagents used in SPPS include:

    N,N’-Diisopropylcarbodiimide (DIC): or for activation.

    N-Methylmorpholine (NMM): or as bases.

    Trifluoroacetic acid (TFA): for deprotection and cleavage.

Industrial Production Methods

Industrial production of peptides like This compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

H-Tyr-His-Ser-Ser-Phe-Gln-Ala-OH: can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H₂O₂), iodine (I₂).

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various alkylating agents for modifying amino acid side chains.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

H-Tyr-His-Ser-Ser-Phe-Gln-Ala-OH: has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-Tyr-His-Ser-Ser-Phe-Gln-Ala-OH depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s structure and function.

Comparison with Similar Compounds

Similar Compounds

    H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: (Semaglutide)

    H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln-(diacid-gamma-Glu-(AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2: (Tirzepatide)

Uniqueness

H-Tyr-His-Ser-Ser-Phe-Gln-Ala-OH: is unique due to its specific sequence and potential biological activities. While similar peptides like semaglutide and tirzepatide have well-defined therapeutic applications, This compound may offer distinct advantages or novel functions based on its structure.

Properties

CAS No.

364618-18-8

Molecular Formula

C38H50N10O12

Molecular Weight

838.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]propanoic acid

InChI

InChI=1S/C38H50N10O12/c1-20(38(59)60)43-33(54)26(11-12-31(40)52)44-34(55)27(14-21-5-3-2-4-6-21)46-36(57)29(17-49)48-37(58)30(18-50)47-35(56)28(15-23-16-41-19-42-23)45-32(53)25(39)13-22-7-9-24(51)10-8-22/h2-10,16,19-20,25-30,49-51H,11-15,17-18,39H2,1H3,(H2,40,52)(H,41,42)(H,43,54)(H,44,55)(H,45,53)(H,46,57)(H,47,56)(H,48,58)(H,59,60)/t20-,25-,26-,27-,28-,29-,30-/m0/s1

InChI Key

HWFPJMKVHIIDFX-TVOJZGAJSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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